molecular formula C17H13Cl2NO5S B369075 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate CAS No. 325811-65-2

5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate

Cat. No.: B369075
CAS No.: 325811-65-2
M. Wt: 414.3g/mol
InChI Key: AVTINZHWPDWLCX-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate: is a chemical compound with the molecular formula C17H13Cl2NO5S and a molecular weight of 414.26 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 5,7-dichloro-8-quinolinol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is not well-documented. based on its structure, it is likely to interact with various molecular targets through its quinoline and benzenesulfonate moieties. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is unique due to the presence of both dichloro substitutions on the quinoline ring and the benzenesulfonate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 3,4-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5S/c1-23-14-6-5-10(8-15(14)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTINZHWPDWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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